1-Chloro-2,4-difluoro-5-nitrobenzene
Overview
Description
1-Chloro-2,4-difluoro-5-nitrobenzene is an organic compound with the molecular formula C6H2ClF2NO2 and a molecular weight of 193.54 g/mol . It is a colorless to light yellow liquid that is used in various chemical applications. The compound is known for its unique chemical properties, making it valuable in both research and industrial settings .
Preparation Methods
1-Chloro-2,4-difluoro-5-nitrobenzene can be synthesized through a series of chemical reactions involving nitration, fluorination, and chlorination. One common method involves the nitration of benzene to form nitrobenzene, followed by fluorination and chlorination reactions . The specific steps are as follows:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene.
Fluorination: Nitrobenzene is then fluorinated using fluorine gas in the presence of a catalyst such as cobalt trifluoride.
Chlorination: The resulting difluoronitrobenzene is chlorinated using chlorine gas in the presence of a chlorinating agent like thionyl chloride.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring higher yields and purity levels .
Chemical Reactions Analysis
1-Chloro-2,4-difluoro-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, chloro, and fluoro).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
The major products formed from these reactions include substituted aromatic compounds, amines, and other derivatives .
Scientific Research Applications
1-Chloro-2,4-difluoro-5-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-2,4-difluoro-5-nitrobenzene involves its interaction with molecular targets through its electron-withdrawing groups. These groups make the compound highly reactive, allowing it to participate in various chemical reactions. The nitro group, in particular, can undergo reduction to form amines, which are key intermediates in many biological and chemical processes .
Comparison with Similar Compounds
1-Chloro-2,4-difluoro-5-nitrobenzene can be compared with other similar compounds such as:
1-Chloro-2,4-difluorobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Chloro-2,4-difluoro-3-nitrobenzene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2,4-Difluoronitrobenzene: Lacks the chloro group, affecting its chemical properties and reactivity.
The presence of both chloro and nitro groups in this compound makes it unique and highly versatile in various chemical reactions .
Properties
IUPAC Name |
1-chloro-2,4-difluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOYEIHBWQTVJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163884 | |
Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1481-68-1 | |
Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1481-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2,4-difluoro-5-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK9MM952U3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Q1: What is the role of 5-Chloro-2,4-difluoronitrobenzene in the synthesis of 3,5-difluoroaniline?
A1: 5-Chloro-2,4-difluoronitrobenzene serves as a crucial intermediate in the multi-step synthesis of 3,5-difluoroaniline. The research paper describes its production from 2,4,5-trichloronitrobenzene through reaction with an alkali metal fluoride at elevated temperatures []. Subsequently, it undergoes denitration, chlorination, nitration, and finally, reduction to yield the target compound, 3,5-difluoroaniline.
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